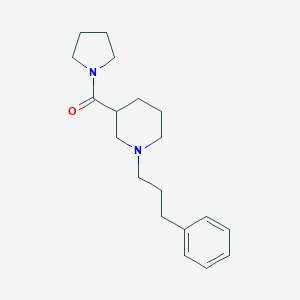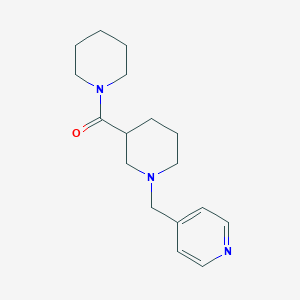![molecular formula C19H30N2O B247441 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine and morpholine families and has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as an antagonist at the dopamine D2 receptor. This activity may contribute to its psychoactive effects, which include altered perception, mood, and cognition.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine for scientific research is its potential to selectively target specific receptors in the brain, which could aid in the development of new treatments for neurological disorders. However, its psychoactive effects may also pose a risk to researchers and require careful handling and monitoring. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine. One area of interest is its potential use as a tool for studying the function of specific receptors in the brain and their role in various physiological and behavioral processes. Additionally, further research is needed to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and addiction. Finally, more studies are needed to fully understand its safety profile and potential risks.
Synthesemethoden
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylpiperidin-4-one with 2,6-dimethylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in a variety of physiological and behavioral processes, including mood regulation, cognition, and perception.
Eigenschaften
Molekularformel |
C19H30N2O |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H30N2O/c1-15-5-4-6-18(11-15)14-20-9-7-19(8-10-20)21-12-16(2)22-17(3)13-21/h4-6,11,16-17,19H,7-10,12-14H2,1-3H3 |
InChI-Schlüssel |
RFICDTUWEKXGIT-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)